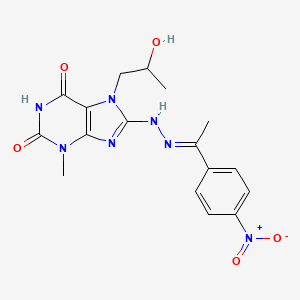

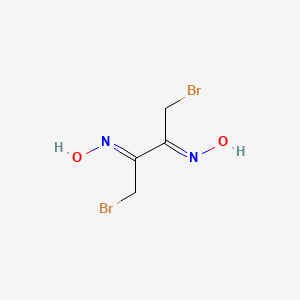

![molecular formula C16H14N2OS3 B3007242 3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922627-09-6](/img/structure/B3007242.png)

3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol-2-yl compounds are a class of organic compounds that contain a benzo[d]thiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . These compounds have been studied for various applications due to their interesting chemical properties .

Synthesis Analysis

While the specific synthesis process for “3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide” is not available, similar compounds have been synthesized through various methods . For instance, some benzo[d]thiazol-2-yl compounds have been prepared through the Suzuki-Miyaura cross-coupling reaction .Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol-2-yl compounds can vary widely depending on the specific compound and conditions . Some studies have reported interesting photophysical phenomena observed in different solvents .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2-yl compounds can be influenced by various factors such as their specific structure and the presence of different substituents . Some compounds exhibit high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .科学的研究の応用

Antibacterial Agents

Benzothiazole derivatives, including our compound of interest, have been extensively studied for their antibacterial properties . The structure of benzothiazole is a common scaffold in many pharmaceutical agents due to its broad range of biological activities. Specifically, compounds with a benzothiazole moiety have shown promising activity against various bacterial strains, including Staphylococcus aureus. The compound’s potential as an antibacterial agent lies in its ability to interfere with bacterial cell wall synthesis or protein function, leading to the inhibition of bacterial growth.

Antifungal Applications

Similar to their antibacterial properties, benzothiazole derivatives are also known for their antifungal activities . The compound can be utilized in the development of new antifungal agents, potentially offering treatment options for fungal infections that are resistant to current medications. The mechanism of action may involve disrupting the fungal cell membrane integrity or inhibiting critical enzymes within the fungal cells.

Anticancer Research

The benzothiazole structure is associated with anticancer properties . Research has indicated that benzothiazole derivatives can act as inhibitors of cancer cell growth and proliferation. The compound could be investigated for its potential to act on specific cancer cell lines, possibly leading to the development of new chemotherapeutic agents.

Antiprotozoal Activity

Compounds containing benzothiazole have shown effectiveness against protozoal infections . The compound could be explored for its use in treating diseases caused by protozoa, such as malaria or amoebiasis. Its mode of action might involve the inhibition of protozoal DNA synthesis or interference with protozoal metabolism.

Anti-inflammatory Properties

Benzothiazole derivatives are known to exhibit anti-inflammatory effects . The compound could be valuable in the design of new anti-inflammatory drugs, which could help in the treatment of chronic inflammatory diseases like arthritis or inflammatory bowel disease. The anti-inflammatory action could be due to the inhibition of pro-inflammatory cytokines or suppression of the immune response.

Enzyme Inhibition

The compound has potential applications in enzyme inhibition . It could be used to study the inhibition of enzymes that are crucial for the survival of pathogens or cancer cells. This application is particularly relevant in the field of drug discovery, where selective enzyme inhibitors are sought after as therapeutic agents.

Material Science

Benzothiazole derivatives have applications in material science . The compound could be used in the synthesis of novel materials with specific properties, such as conductivity or luminescence. These materials could have applications in electronics, photonics, or as sensors.

Agricultural Chemistry

In agricultural chemistry, benzothiazole derivatives can be used to develop new pesticides or herbicides . The compound’s biological activity could be harnessed to control pests or weeds, contributing to increased crop yields and food security.

作用機序

Target of Action

Similar compounds with a benzo[d]thiazol-2-yl structure have been studied and found to interact with various biological targets .

Mode of Action

It is known that the compound’s interaction with its targets can lead to changes in the biochemical processes within the cell .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, compounds with a similar structure have been found to influence the excited-state hydrogen bonds and proton transfers, which are affected by solvent polarity . .

Result of Action

Similar compounds have been found to exhibit photophysical phenomena in different solvents

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solvent effect on the hydrogen bond dynamical process has been observed in compounds with a similar structure

将来の方向性

特性

IUPAC Name |

3-methylsulfanyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS3/c1-20-11-5-3-4-10(8-11)15(19)18-16-17-13-7-6-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVHYFUEACCGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B3007159.png)

![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)

![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)

![4-Amino-8-bromo-7-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,5-dione](/img/structure/B3007172.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3007174.png)